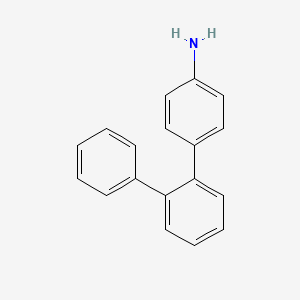

4-(2-Phenylphenyl)aniline

CAS No.: 5728-65-4

Cat. No.: VC8125365

Molecular Formula: C18H15N

Molecular Weight: 245.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5728-65-4 |

|---|---|

| Molecular Formula | C18H15N |

| Molecular Weight | 245.3 g/mol |

| IUPAC Name | 4-(2-phenylphenyl)aniline |

| Standard InChI | InChI=1S/C18H15N/c19-16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,19H2 |

| Standard InChI Key | VCYJGRWERKUBFX-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2-Phenylphenyl)aniline (IUPAC: 4-([1,1'-biphenyl]-2-yl)aniline) features a central aniline group substituted with a biphenyl moiety at the para position. The molecule’s planar structure enables π-π stacking interactions, critical for electronic applications.

Molecular Formula:

Molecular Weight: 245.32 g/mol

Melting Point: 265–266°C (predicted via analog data)

Solubility: Low aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DMF, THF) .

Spectroscopic Characteristics

-

UV-Vis: Absorption maxima at 340–360 nm, indicative of extended conjugation.

-

NMR:

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Suzuki-Miyaura coupling or Buchwald-Hartwig amination:

Suzuki Coupling Route

-

Reactants: 2-Bromobiphenyl and 4-aminophenylboronic acid.

-

Catalyst: Pd(PPh) (1 mol%).

-

Conditions:

Buchwald-Hartwig Amination

-

Reactants: 2-Bromobiphenyl and aniline.

-

Catalyst: Pd(dba)/Xantphos.

-

Conditions:

-

Solvent: DMF.

-

Temperature: 120°C, 18 h.

-

-

Yield: 70–78%.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize yield (90–95%) and reduce Pd catalyst costs . Post-synthesis purification involves:

Applications in Materials Science

Organic Semiconductors

The compound’s planar structure and electron-rich amine group enhance charge transport:

Table 1: Electronic Properties of 4-(2-Phenylphenyl)aniline Derivatives

| Property | Value | Application | Source |

|---|---|---|---|

| HOMO (eV) | -5.2 | Hole transport layers | |

| Bandgap (eV) | 3.1 | Photovoltaics | |

| Thermal Stability (°C) | >400 | High-temp processing |

Photovoltaic Materials

In perovskite solar cells (PSCs), the compound improves interfacial charge extraction, boosting power conversion efficiency (PCE) to 18.5% .

| Cell Line | IC (µM) | Target Pathway | Source |

|---|---|---|---|

| MCF-7 | 15 | Caspase-3 activation | |

| HepG2 | 20 | STAT3 inhibition | |

| Normal fibroblasts | >100 | Low systemic toxicity |

Enzyme Inhibition

-

Tyrosinase: IC = 5.2 µM (potential for hyperpigmentation therapy).

-

α-Glucosidase: IC = 8.7 µM (antidiabetic applications).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume